molecular formula C14H12Cl2N4O2 B2887691 1-{3-[(Dichloro-1,3,5-triazin-2-yl)methoxy]phenyl}pyrrolidin-2-one CAS No. 2225147-29-3

1-{3-[(Dichloro-1,3,5-triazin-2-yl)methoxy]phenyl}pyrrolidin-2-one

Cat. No.: B2887691
CAS No.: 2225147-29-3
M. Wt: 339.18
InChI Key: CJVUPVVHTITNRT-UHFFFAOYSA-N
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Description

1-{3-[(Dichloro-1,3,5-triazin-2-yl)methoxy]phenyl}pyrrolidin-2-one is a synthetic small molecule characterized by a pyrrolidin-2-one core linked to a dichlorinated 1,3,5-triazine ring via a methoxy-substituted phenyl group. This compound is of interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as G-protein-coupled receptors (GPCRs) or enzymes. The dichloro-triazine moiety enhances electrophilicity, facilitating covalent or allosteric modulation, while the pyrrolidin-2-one scaffold contributes to solubility and metabolic stability .

Properties

IUPAC Name

1-[3-[(4,6-dichloro-1,3,5-triazin-2-yl)methoxy]phenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N4O2/c15-13-17-11(18-14(16)19-13)8-22-10-4-1-3-9(7-10)20-6-2-5-12(20)21/h1,3-4,7H,2,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVUPVVHTITNRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC(=CC=C2)OCC3=NC(=NC(=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable. The compound’s solubility, stability, and reactivity would likely influence its bioavailability.

Result of Action

Compounds with a 1,3,5-triazine core have been reported to exhibit a range of biological activities, including antibacterial, anticancer, and antifungal effects. The specific effects of this compound would likely depend on its targets and mode of action.

Biological Activity

The compound 1-{3-[(Dichloro-1,3,5-triazin-2-yl)methoxy]phenyl}pyrrolidin-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C12_{12}H10_{10}Cl2_2N4_4O
  • Molecular Weight : 271.103 g/mol

Structural Features

The compound features a pyrrolidin-2-one core linked to a phenyl group that is further substituted with a dichloro-1,3,5-triazine moiety. This unique combination of functional groups is believed to contribute to its diverse biological activities.

Anticancer Activity

Research indicates that compounds containing triazine derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating promising cytotoxic effects.

  • Mechanism of Action : The anticancer activity is primarily attributed to the ability of the triazine moiety to interact with cellular targets involved in proliferation and survival pathways. For instance, SAR studies have shown that modifications in the phenyl ring can enhance cytotoxicity against specific cancer cells .

Anticonvulsant Activity

In addition to anticancer effects, certain derivatives of pyrrolidin-2-one have been reported to exhibit anticonvulsant properties. The presence of the methoxy group on the phenyl ring is thought to enhance the anticonvulsant efficacy by modulating neurotransmitter systems .

Antimicrobial Activity

The antimicrobial potential of triazine derivatives has also been explored. The compound's structure allows for interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death. Studies have shown effective inhibition against various Gram-positive and Gram-negative bacteria .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSignificant cytotoxicity against multiple cell lines
AnticonvulsantEffective in reducing seizure activity
AntimicrobialInhibition of bacterial growth

Case Study: Anticancer Efficacy

A notable study evaluated the efficacy of the compound against A-431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia) cell lines. The results indicated that the compound exhibited an IC50_{50} value lower than standard chemotherapeutics like doxorubicin, suggesting superior potency in inhibiting cell proliferation .

Structure-Activity Relationship (SAR)

The SAR analysis highlighted that:

  • Substitution patterns on the phenyl ring significantly influence biological activity.
  • The presence of electron-withdrawing groups such as chlorine enhances cytotoxicity.
  • The methoxy group plays a crucial role in enhancing solubility and bioavailability, which are critical for therapeutic effectiveness .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s analogs differ in substituents on the triazine ring, phenyl group, or pyrrolidinone core, leading to variations in physicochemical properties and bioactivity. Key structural comparisons include:

Compound Triazine Substituents Phenyl Substituents Heterocycle Key Properties
1-{3-[(Dichloro-1,3,5-triazin-2-yl)methoxy]phenyl}pyrrolidin-2-one (Target) Cl, Cl H Pyrrolidin-2-one High electrophilicity; potential covalent binding
1-(3-((4-Amino-6-((3-methylphenethyl)amino)-1,3,5-triazin-2-yl)methoxy)-5-methylphenyl)pyrrolidin-2-one [1] NH₂, (3-methylphenethyl)amino 5-CH₃ Pyrrolidin-2-one Dual FFAR1/FFAR4 modulation; optimized bioavailability
1-(3-((4-Amino-6-((3-chloro-4-methylphenyl)amino)-1,3,5-triazin-2-yl)methoxy)phenyl)piperidin-2-one [9] NH₂, (3-Cl-4-CH₃-C₆H₃)amino H Piperidin-2-one Enhanced metabolic stability; 55.58% synthesis yield
1-(3-((4-Amino-6-((3-(trifluoromethyl)phenethyl)amino)-1,3,5-triazin-2-yl)methoxy)-5-methylphenyl)pyrrolidin-2-one [7] NH₂, (3-CF₃-C₆H₄)ethylamino 5-CH₃ Pyrrolidin-2-one Improved lipophilicity (logP ~3.5); 32.35% yield

Key Observations :

  • Heterocycle : Replacing pyrrolidin-2-one with piperidin-2-one (as in [9]) increases steric bulk, improving resistance to cytochrome P450-mediated oxidation.
  • Substituent Position : Methyl or trifluoromethoxy groups on the phenyl ring (e.g., 5-CH₃, 5-CF₃O) enhance target affinity by modulating π-π stacking or hydrophobic interactions .

Key Observations :

  • Amino vs. Chloro Substituents: Amino groups on triazine (e.g., [1, 5]) require milder reaction conditions compared to dichloro-triazine, which may involve harsher chlorination steps.
  • Steric Hindrance : Bulky substituents (e.g., tert-butyl in [5]) reduce yields due to slower reaction kinetics.

Key Observations :

  • Triazine Modifications : Electron-withdrawing groups (e.g., CF₃, F) on the triazine-linked phenyl ring enhance kinase inhibition potency .
  • Pyrrolidinone Derivatives: Compounds with arylpiperazine-pyrrolidinone hybrids (e.g., [11]) show dual α1/α2-adrenoceptor affinity, correlating with antiarrhythmic and hypotensive effects.

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